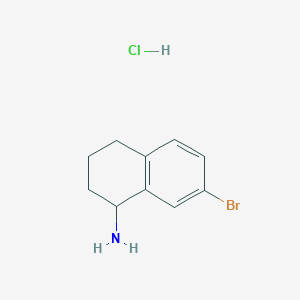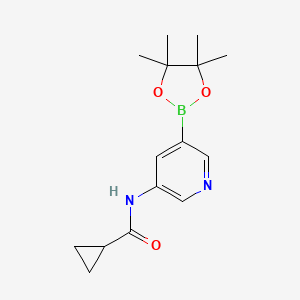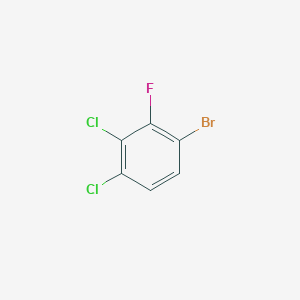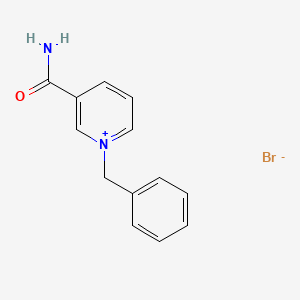
1-Benzyl-3-carbamoylpyridin-1-ium bromide
概要
説明
1-Benzyl-3-carbamoylpyridin-1-ium bromide is an organic compound with the molecular formula C13H13N2O.Br. It is known for its applications in organic synthesis and as a catalyst in various chemical reactions. This compound is characterized by its white solid form and high solubility in organic solvents .
準備方法
The synthesis of 1-Benzyl-3-carbamoylpyridin-1-ium bromide typically involves a multi-step process:
Initial Reaction: The starting material, benzyl chloride, reacts with pyridine to form benzylpyridinium chloride.
Carbamoylation: The intermediate product undergoes a reaction with methyl carbamate to form 1-benzyl-3-carbamoylpyridinium chloride.
Bromination: Finally, the chloride is replaced with bromide through a bromination reaction to yield the target compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-Benzyl-3-carbamoylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Catalytic Reactions: It is used as a catalyst in organic synthesis, facilitating reactions such as the formation of carbon-carbon bonds.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Benzyl-3-carbamoylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, aiding in the formation of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals, contributing to the synthesis of various active ingredients
作用機序
The mechanism of action of 1-Benzyl-3-carbamoylpyridin-1-ium bromide involves its interaction with specific molecular targets. It acts as a catalyst by stabilizing transition states and lowering the activation energy of reactions. The molecular pathways involved depend on the specific reaction it catalyzes, but generally, it facilitates the formation and breaking of chemical bonds .
類似化合物との比較
1-Benzyl-3-carbamoylpyridin-1-ium bromide can be compared with other similar compounds, such as:
1-Benzyl-3-carbamoylpyridinium chloride: Similar in structure but with a chloride ion instead of bromide.
1-Benzyl-3-methylpyridinium bromide: Differing by the presence of a methyl group instead of a carbamoyl group.
1-Benzyl-3-carbamoylpyridinium iodide: Similar structure with an iodide ion instead of bromide.
The uniqueness of this compound lies in its specific reactivity and catalytic properties, which make it particularly useful in certain organic synthesis reactions .
特性
IUPAC Name |
1-benzylpyridin-1-ium-3-carboxamide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O.BrH/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2,(H-,14,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLSWCJLFBOMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432938 | |
| Record name | Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13076-43-2 | |
| Record name | Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


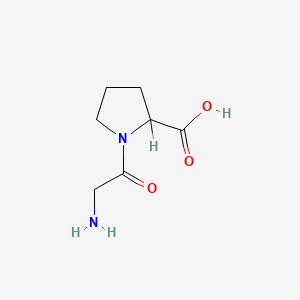
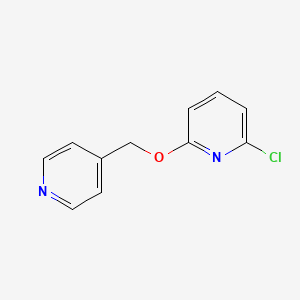
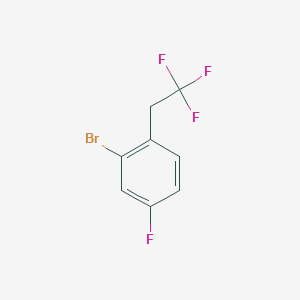
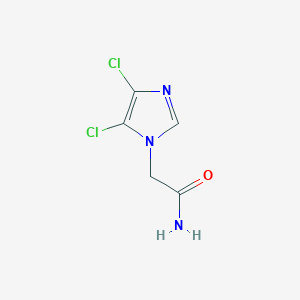
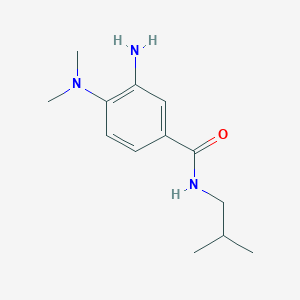
![5-amino-3-methyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3032164.png)
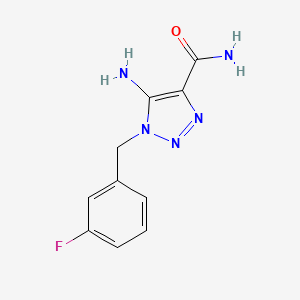
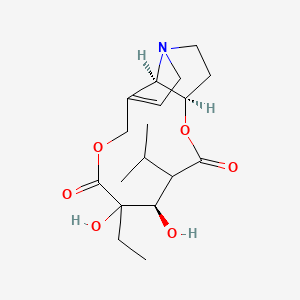
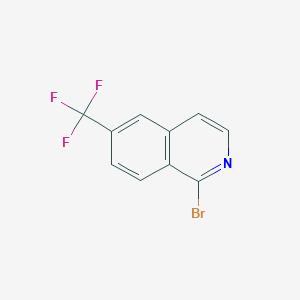
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B3032172.png)
